H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH
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Overview
Description
Hirudin (54-65) (sulfated): is a peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the saliva of blood-sucking leeches, particularly Hirudo medicinalis. This sulfated fragment binds to the regulatory exosite of thrombin, preventing the activation of clotting factor V . Hirudin is known for its potent anticoagulant properties, making it a valuable compound in medical research and therapeutic applications .
Mechanism of Action
Target of Action
Hirudin (54-65) (sulfated) is a fragment of the naturally occurring peptide Hirudin, which is found in the saliva of blood-sucking leeches . The primary target of this compound is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .
Biochemical Pathways
The binding of Hirudin (54-65) (sulfated) to thrombin inhibits the activation of clotting factor V . This disruption in the coagulation cascade prevents the formation of fibrin, a protein that forms a mesh and traps platelets and cells, leading to clot formation .
Result of Action
The result of Hirudin (54-65) (sulfated)'s action is the prevention of blood clot formation . By inhibiting the activation of clotting factor V, it disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in an organic solvent .
Industrial Production Methods: Industrial production of Hirudin (54-65) (sulfated) typically involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.
Sulfation: Achieved using sulfur trioxide-pyridine complex in an organic solvent.
Major Products: The major product of these reactions is the sulfated peptide fragment, Hirudin (54-65) (sulfated), which retains its anticoagulant properties .
Scientific Research Applications
Hirudin (54-65) (sulfated) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hirudin (55-65) (sulfated): Another sulfated fragment of hirudin with similar anticoagulant properties.
Desulfated Hirudin (54-65): A non-sulfated version of the peptide, which has reduced anticoagulant activity compared to the sulfated form.
Uniqueness: Hirudin (54-65) (sulfated) is unique due to its high binding affinity to thrombin and its potent anticoagulant properties. The sulfation of the tyrosine residue significantly enhances its effectiveness compared to non-sulfated or differently sulfated fragments .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMQSIWBKKXGT-SQJOKQRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N13O28S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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